Home > Products > Screening Compounds P17766 > 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester
6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester - 153559-92-3

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester

Catalog Number: EVT-388089
CAS Number: 153559-92-3
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified under several categories:

  • Chemical Class: Nicotinic acid derivatives
  • Functional Groups: Carboxylic acid esters and ketones
  • Applications: Potential therapeutic agents in pharmacology
Synthesis Analysis

The synthesis of 6-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester typically involves a multi-step process:

  1. Starting Materials: The synthesis begins with 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene and 3-pyridinecarboxylic acid.
  2. Friedel-Crafts Acylation: The initial step often involves a Friedel-Crafts acylation reaction where the naphthalene derivative reacts with an acyl chloride (derived from the pyridinecarboxylic acid) in the presence of a Lewis acid catalyst such as aluminum chloride.
  3. Formation of Methyl Ester: The resulting ketone is then treated with methanol and an acid catalyst to form the methyl ester.

The reaction conditions typically include:

  • Temperature control during acylation (often around room temperature to moderate heat)
  • Use of solvents such as dichloromethane or toluene for solubility and reaction efficiency.
Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  1. Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  2. Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom in the pyridine ring can participate in electrophilic substitutions.

These reactions are significant for modifying the compound's properties or enhancing its biological activity.

Mechanism of Action

The mechanism of action for this compound is not fully elucidated but may involve:

  • Interaction with specific receptors in biological systems due to its structural similarity to known bioactive compounds.
  • Potential modulation of metabolic pathways related to nicotinic receptors or retinoid receptors based on its structural attributes.

Research indicates that compounds with similar structures may exhibit selective binding properties which could lead to therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] nicotinic acid methyl ester include:

  • Appearance: Likely a solid at room temperature (exact appearance may vary).
  • Solubility: Soluble in organic solvents like methanol and dichloromethane; limited solubility in water due to hydrophobic naphthalene moiety.
  • Melting Point: Specific melting point data may vary; experimental determination is recommended for precise values.
Applications

This compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for developing new therapeutic agents targeting specific biological pathways.
  2. Chemical Research: Useful in studies related to structure-activity relationships due to its unique molecular features.
  3. Biological Assays: May serve as a probe in pharmacological studies exploring receptor interactions or metabolic processes.
Introduction to 6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester

Chemical Classification and Nomenclature

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester is a synthetically engineered retinoid derivative classified as a rexinoid due to its selective agonism on retinoid X receptors (RXRs). The compound falls within the broader category of tetrahydronaphthalene-based retinoid mimetics, characterized by their ability to modulate nuclear receptor signaling pathways without the structural liabilities of natural retinoids. Its systematic name describes the complete molecular architecture: the nicotinic acid methyl ester moiety is linked via a carbonyl group to the 2-position of a 3,5,5,8,8-pentamethyl-substituted tetrahydronaphthalene ring system [1] [2].

The compound is recognized by several identifiers in scientific literature and chemical databases. It carries the CAS Registry Number 153559-92-3, providing a unique identifier for this specific stereochemical configuration. Alternative naming conventions include the shorter designation "RXR-selective retinoid" in pharmacological contexts, though this may encompass structurally related analogs. The molecular formula is established as C23H27NO3, with a precise molecular weight of 365.47 g/mol, as confirmed through analytical characterization [1] [2].

Table 1: Chemical Identifiers and Classification

PropertyValueSource
Systematic Name6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester [1]
CAS Registry Number153559-92-3 [1] [2] [3]
Molecular FormulaC23H27NO3 [1] [2]
Molecular Weight365.47 g/mol [1] [2]
Chemical ClassificationSynthetic retinoid (Rexinoid) [1] [2]
Product CodesTRC-P271770, sc-210451 [1] [2]

Structural Significance and Functional Group Analysis

The molecular architecture integrates three principal domains: a pentamethyltetrahydronaphthalene hydrophobic domain, a carbonyl linker, and a methyl-esterified pyridine carboxylic acid headgroup. The tetrahydronaphthalene core provides a conformationally restricted, lipophilic scaffold with geminal dimethyl substitutions at the 5- and 8-positions, enhancing metabolic stability by protecting against oxidative degradation. This structural feature mimics the cyclohexenyl ring of natural retinoids while introducing greater steric hindrance [1] [7].

The carbonyl linker (-C(=O)-) connecting the tetrahydronaphthalene system to the nicotinic acid moiety serves as a rigid spacer that maintains optimal spatial separation between the hydrophobic domain and the polar headgroup. This carbonyl group participates in critical hydrogen bonding interactions within the RXR ligand-binding pocket. The eastern region consists of a methyl-esterified nicotinic acid (pyridine-3-carboxylic acid methyl ester), where the ester group (-COOCH3) at position 1 and the nitrogen heteroatom at position 3 create a polarized region essential for receptor recognition and activation [1] [2].

The SMILES notation (COC(=O)c1ccc(nc1)C(=O)c2cc3c(cc2C)C(C)(C)CCC3(C)C) precisely encodes this arrangement, highlighting the ester functionality, the bridging carbonyl, and the pentamethyl substitution pattern. This configuration balances three-dimensional bulk with directional polarity, enabling selective RXR binding without activating retinoic acid receptors (RARs). Computational modeling indicates the methyl groups at positions 5,5,8,8 create a characteristic "propeller-like" orientation that enhances receptor complementarity [1] [7].

Table 2: Functional Group Contributions to Molecular Properties

Structural DomainFunctional GroupsChemical Significance
Western RegionTetrahydronaphthalene with pentamethyl substitution (positions 3,5,5,8,8)Provides hydrophobic binding surface and metabolic stability through steric protection
Central LinkerCarbonyl group (-C(=O)-)Creates structural rigidity and participates in hydrogen bonding with RXR residues
Eastern RegionMethyl ester of nicotinic acid (pyridine-3-carboxylic acid methyl ester)Delivers polarity and directional recognition elements for receptor binding
Key SubstituentsMethyl groups at C-5/C-8 (geminal dimethyl)Prevents enzymatic oxidation of C-5/C-8 positions, prolonging biological activity

Historical Context and Research Motivations

This synthetic retinoid emerged from focused medicinal chemistry efforts in the early 1990s to dissect the therapeutic potential of retinoid X receptor activation. The foundational work was pioneered by Boehm and colleagues at Ligand Pharmaceuticals, who systematically modified retinoid scaffolds to achieve receptor subtype selectivity. Their landmark 1995 publication detailed the rational design, synthesis, and pharmacological evaluation of this compound as part of a series targeting RXR homodimer activation while avoiding RAR-mediated toxicity [1] [2] [6].

The primary research motivation centered on overcoming limitations of natural retinoids like all-trans retinoic acid, which activate multiple receptor pathways (RARα, β, γ and RXRα, β, γ) leading to complex adverse effects. Molecular modeling revealed that RXR selectivity required eliminating the carboxylic acid's direct conjugation to the polyene chain while maintaining appropriate spatial separation between hydrophobic and polar domains. This insight drove the incorporation of the esterified nicotinic acid headgroup coupled to an extensively alkylated tetrahydronaphthalene system – a structural innovation that achieved >100-fold selectivity for RXRs over RARs in transactivation assays [1] [6].

Subsequent research leveraged this compound as a molecular tool to probe RXR-dependent pathways in cell differentiation, apoptosis, and metabolic regulation. Its appearance in patent literature (e.g., WO1999048529A1) reflects interest in rexinoid combinations with PPARγ agonists for treating proliferative disorders, atherosclerosis, and restenosis. The compound enabled proof-of-concept studies establishing RXR as a viable target for cancer chemoprevention and metabolic disease intervention, though clinical development prioritized analogs with improved pharmaceutical properties [6].

Table 3: Key Historical Milestones in Compound Development

TimelineDevelopment MilestoneResearch Impact
Pre-1995Natural retinoid pharmacology researchIdentified therapeutic potential but significant toxicity limitations
1995First synthesis and characterization by Boehm et al.Demonstrated selective RXR activation in published structure-activity relationship study
1995-1999Mechanistic studies using this specific compoundEstablished role in regulating gene expression, cell proliferation, and differentiation pathways
1999Inclusion in combination therapy patents (e.g., retinoid-glitazone)Validated utility in targeting multiple nuclear receptor pathways synergistically
Post-2000Used as reference compound for next-generation rexinoidsProvided structural template for improved analogs with enhanced pharmacokinetic properties

Properties

CAS Number

153559-92-3

Product Name

6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester

IUPAC Name

methyl 6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)pyridine-3-carboxylate

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H27NO3/c1-14-11-17-18(23(4,5)10-9-22(17,2)3)12-16(14)20(25)19-8-7-15(13-24-19)21(26)27-6/h7-8,11-13H,9-10H2,1-6H3

InChI Key

YYRUFECVWILGJZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(=O)C3=NC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C

Synonyms

6-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]-3-pyridinecarboxylic Acid Methyl Ester;

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=NC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.